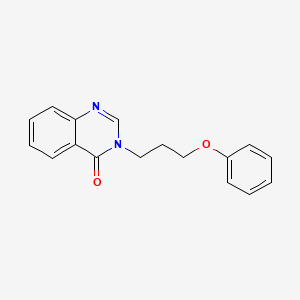
3-(3-phenoxypropyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-phenoxypropyl)-4(3H)-quinazolinone, also known as PPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPQ is a quinazolinone derivative that has been synthesized through different methods.
作用機序
The mechanism of action of 3-(3-phenoxypropyl)-4(3H)-quinazolinone is not fully understood, but it has been suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleotides and proteins. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, and it has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. In animal models of neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, and to improve cognitive function. In addition, this compound has been shown to have antimalarial activity by inhibiting the activity of enzymes involved in the biosynthesis of heme, a vital component of the malaria parasite.
実験室実験の利点と制限
3-(3-phenoxypropyl)-4(3H)-quinazolinone has several advantages for use in lab experiments. It is a synthetic compound with a well-defined chemical structure, which makes it easy to obtain and to study. In addition, this compound has been shown to have a low toxicity profile, which makes it a safe compound to use in lab experiments. However, there are also some limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life, which may limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on 3-(3-phenoxypropyl)-4(3H)-quinazolinone. One area of interest is the development of new derivatives of this compound with improved activity and selectivity. Another area of interest is the investigation of the mechanism of action of this compound, which may lead to the development of new drugs with similar activity. Finally, the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases is also an area of interest for future research.
Conclusion
This compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods, and it has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and infectious diseases. This compound has several advantages for use in lab experiments, but there are also some limitations to using this compound in lab experiments. Future research on this compound may lead to the development of new drugs with improved activity and selectivity, and may also lead to the development of new treatments for cancer and other diseases.
合成法
3-(3-phenoxypropyl)-4(3H)-quinazolinone has been synthesized through different methods, including the reaction of 2-aminobenzamide with 3-phenoxypropyl bromide in the presence of potassium carbonate, and the reaction of 2-aminobenzamide with 3-phenoxypropyl isocyanate in the presence of triethylamine. The yield of this compound obtained through these methods ranges from 50-80%.
科学的研究の応用
3-(3-phenoxypropyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In addition, this compound has been shown to have antimalarial activity, making it a potential candidate for the development of new antimalarial drugs.
特性
IUPAC Name |
3-(3-phenoxypropyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-17-15-9-4-5-10-16(15)18-13-19(17)11-6-12-21-14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCOFCKSAYWMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluoro-4-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B5038776.png)
![1-(2-chloro-4-nitrophenyl)-4-[5-(4-chlorophenyl)-2-furoyl]piperazine](/img/structure/B5038780.png)
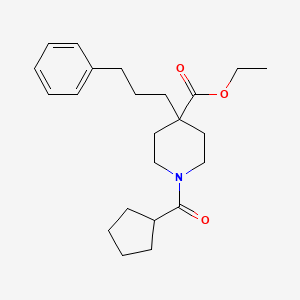
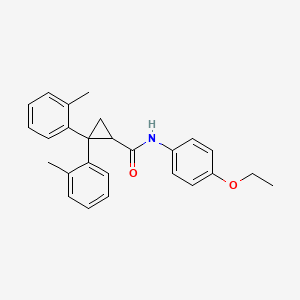
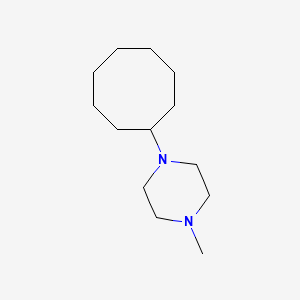
![5-{2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5038821.png)


![4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide](/img/structure/B5038836.png)
![1-(5-bromo-2-thienyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone dihydrobromide](/img/structure/B5038840.png)
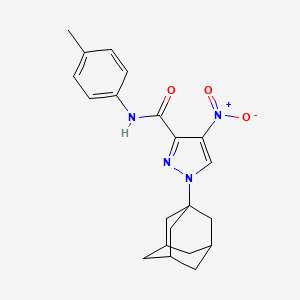

![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038855.png)
![7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5038865.png)